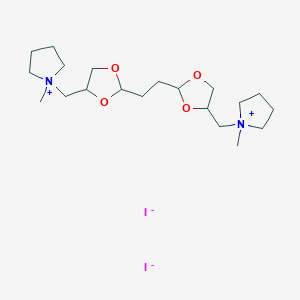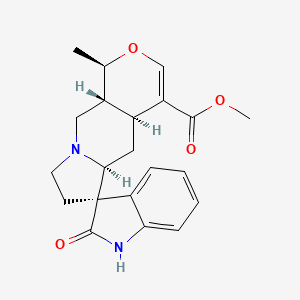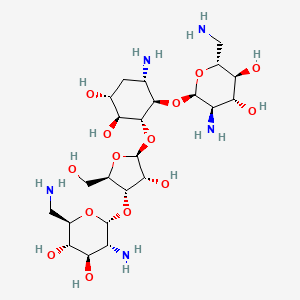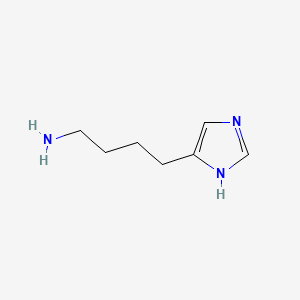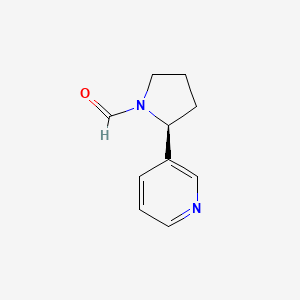![molecular formula C8H7FO2S B1253045 [(1-Fluorovinyl)sulfonyl]benzene](/img/structure/B1253045.png)
[(1-Fluorovinyl)sulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Fluorovinyl)sulfonyl]benzene is an organofluorine compound characterized by the presence of a fluorovinyl group attached to a phenyl sulfone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: [(1-Fluorovinyl)sulfonyl]benzene can be synthesized through several methods. One common approach involves the copper-catalyzed addition of hydrogen fluoride to alkynyl sulfone starting materials . Another method includes the Julia-Kocienski olefination, which involves the α-deprotonation of phenyl sulfone, addition of carbanions to aldehydes and ketones, and subsequent elimination reactions .
Industrial Production Methods: Industrial production of 1-fluorovinyl phenyl sulfone typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: [(1-Fluorovinyl)sulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the fluorovinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are employed under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(1-Fluorovinyl)sulfonyl]benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-fluorovinyl phenyl sulfone involves its interaction with nucleophiles, particularly thiols. The compound acts as an irreversible inhibitor of cysteine proteases by forming a covalent bond with the active site cysteine residue. This interaction leads to the inactivation of the enzyme and subsequent biological effects .
Comparison with Similar Compounds
- Phenyl vinyl sulfone
- 2,2-Difluorovinyl phenyl sulfone
- β-Fluorovinyl sulfones
Comparison: [(1-Fluorovinyl)sulfonyl]benzene is unique due to the presence of a single fluorine atom in the vinyl group, which imparts distinct chemical reactivity and biological activity compared to other fluorinated sulfones. Its ability to act as a potent enzyme inhibitor sets it apart from similar compounds .
Properties
Molecular Formula |
C8H7FO2S |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-fluoroethenylsulfonylbenzene |
InChI |
InChI=1S/C8H7FO2S/c1-7(9)12(10,11)8-5-3-2-4-6-8/h2-6H,1H2 |
InChI Key |
RHJXCDAUJAIZGV-UHFFFAOYSA-N |
Canonical SMILES |
C=C(F)S(=O)(=O)C1=CC=CC=C1 |
Synonyms |
1-fluoro-1-(phenylsulfonyl)ethylene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B1252962.png)
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B1252964.png)

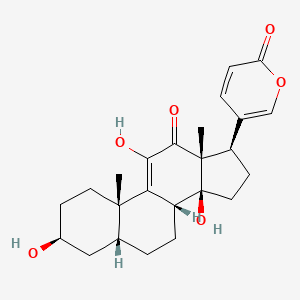
![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B1252970.png)
![(1S,6S,9S,10R,11R,14R,17S,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B1252971.png)
![3-(4-Methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1252972.png)
